molecular formula C11H15F2NO2 B6263895 tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate CAS No. 2230802-80-7

tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate

Cat. No.: B6263895
CAS No.: 2230802-80-7
M. Wt: 231.2
InChI Key:
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Description

tert-Butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H15F2NO2 It is characterized by the presence of a tert-butyl group, a difluorocyclopropyl moiety, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorocyclopropyl moiety: This step involves the reaction of a suitable precursor with a difluorocyclopropylating agent under controlled conditions.

    Azetidine ring formation: The azetidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable leaving group.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a base.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine ring or the difluorocyclopropyl moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug candidates targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluorocyclopropyl moiety and azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound also contains a difluorocyclopropyl moiety but has a piperidine ring instead of an azetidine ring.

    tert-Butyl 3,3-dimethylpiperazine-1-carboxylate: This compound features a piperazine ring and dimethyl groups, differing in both ring structure and substituents.

The uniqueness of this compound lies in its combination of the difluorocyclopropyl moiety and the azetidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2230802-80-7

Molecular Formula

C11H15F2NO2

Molecular Weight

231.2

Purity

0

Origin of Product

United States

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